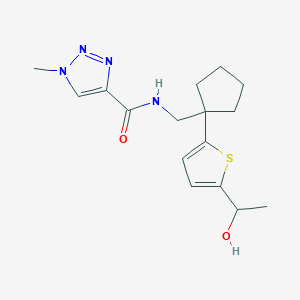

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the "target compound") is a triazole-based carboxamide derivative featuring a hydroxyethyl-substituted thiophene moiety linked to a cyclopentylmethyl group. This article compares the target compound with structurally related analogs, focusing on substituent effects, synthesis strategies, and inferred biological implications.

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-11(21)13-5-6-14(23-13)16(7-3-4-8-16)10-17-15(22)12-9-20(2)19-18-12/h5-6,9,11,21H,3-4,7-8,10H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEIKRFDOMXESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CN(N=N3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and selected analogs from the literature:

Key Observations :

- Hydroxyethyl Group : The target compound’s hydroxyethyl substituent on thiophene likely enhances aqueous solubility compared to lipophilic groups like ethoxyphenyl in or cyclopropane in .

- Cyclopentylmethyl vs.

- Triazole Positioning : The target’s single triazole contrasts with dual triazole cores in , which could influence metabolic stability and synthetic complexity.

Q & A

What are the key strategies for synthesizing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Basic

The synthesis typically involves a multi-step approach:

- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, Huisgen reaction) to ensure regioselective 1,4-triazole formation .

- Thiophene Functionalization : Chlorination or hydroxyethyl group introduction via nucleophilic substitution or oxidation-reduction sequences .

- Coupling Reactions : Amide bond formation between the triazole-carboxamide and cyclopentyl-thiophene moieties using coupling agents like EDC/HOBt .

- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via /-NMR and high-resolution mass spectrometry (HRMS) .

What analytical techniques are essential for characterizing this compound?

Basic

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : -NMR to confirm proton environments (e.g., hydroxyethyl -OH at δ 1.5–2.0 ppm) and -NMR for carbon backbone verification .

- Mass Spectrometry (MS) : HRMS or ESI-MS to validate molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm) .

- X-ray Crystallography : For unambiguous structural elucidation, particularly for stereochemical confirmation .

How can researchers address regioselectivity challenges during triazole ring formation?

Advanced

Regioselectivity in triazole synthesis is critical:

- Catalytic Optimization : Use Cu(I) catalysts (e.g., CuSO/sodium ascorbate) to favor 1,4-triazole regioisomers over 1,5-products .

- Reaction Monitoring : Track progress via -NMR (e.g., diagnostic triazole proton at δ 7.5–8.5 ppm) or TLC to ensure desired product dominance .

- Alternative Approaches : Strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conditions, though this may require tailored alkynes .

How can contradictions in biological activity data across studies be resolved?

Advanced

Contradictions often arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis to exclude confounding impurities .

- Assay Variability : Standardize assay conditions (e.g., cell line selection, incubation time) and use orthogonal methods (e.g., enzyme inhibition + cellular viability assays) .

- Metabolic Stability : Assess compound stability in biological matrices (e.g., plasma, liver microsomes) to account for degradation .

What experimental approaches elucidate the compound’s mechanism of action?

Advanced

Mechanistic studies may involve:

- Molecular Docking : Predict binding interactions with targets (e.g., kinases, GPCRs) using software like AutoDock .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for target engagement .

- Enzyme Inhibition Assays : Measure IC values under varied pH/temperature to infer catalytic site interactions .

How can reaction yields be optimized in multi-step syntheses?

Advanced

Yield optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .

- Flow Chemistry : Continuous-flow systems for precise control of reaction parameters (e.g., residence time, mixing efficiency) .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

How should the compound’s stability be evaluated under experimental conditions?

Basic

Stability assessment protocols:

- Thermal Stability : Incubate at 25–60°C for 24–72 hours; monitor decomposition via HPLC .

- Photolytic Sensitivity : Expose to UV/visible light and track degradation products using LC-MS .

- pH-Dependent Stability : Test in buffers (pH 1–10) to simulate gastrointestinal or physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.